molecular formula C13H18O3 B2402122 (4-Pentylphenoxy)acetic acid CAS No. 94721-78-5

(4-Pentylphenoxy)acetic acid

Cat. No.: B2402122
CAS No.: 94721-78-5
M. Wt: 222.284
InChI Key: DTVFPSLQRRXKQW-UHFFFAOYSA-N
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Description

(4-Pentylphenoxy)acetic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by a phenoxy group substituted with a pentyl chain at the para position and an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: (4-Pentylphenoxy)acetic acid is unique due to its specific structural features, such as the pentyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-pentylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVFPSLQRRXKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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